3-(benzenesulfonyl)-6-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
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Overview
Description
3-(benzenesulfonyl)-6-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core substituted with a benzenesulfonyl group, an ethyl group, and a piperazine ring bearing a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multi-step organic synthesis. One common approach is to start with the quinoline core, which can be synthesized via the Skraup synthesis or Friedländer synthesis. The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine. The ethyl group can be added via alkylation reactions using ethyl halides. The piperazine ring can be introduced through nucleophilic substitution reactions, and the methoxyphenyl group can be attached via etherification reactions using methoxyphenol and appropriate activating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline core .
Scientific Research Applications
3-(benzenesulfonyl)-6-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Shares the piperazine and methoxyphenyl groups but has a different core structure.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring but differs in the core structure and additional substituents.
Uniqueness
3-(benzenesulfonyl)-6-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is unique due to its specific combination of functional groups and the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-21-9-14-26-25(19-21)28(27(20-29-26)35(32,33)24-7-5-4-6-8-24)31-17-15-30(16-18-31)22-10-12-23(34-2)13-11-22/h4-14,19-20H,3,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRQPCBMJMOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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